N-(2-methoxyethyl)urea
Overview
Description
N-(2-Methoxyethyl)urea is an organic compound with the molecular formula C4H10N2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-methoxyethyl group
Mechanism of Action
Target of Action
N-(2-methoxyethyl)urea primarily targets Acetyl-CoA synthetase 2 (ACSS2) . ACSS2 is an important member of the acetyl-CoA synthetase family, which catalyzes the conversion of acetate to acetyl coenzyme A (acetyl-CoA) . It plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes .
Mode of Action
This compound acts as a potent inhibitor of ACSS2 . It inhibits cellular [14C]-acetic acid uptake into lipids and histones . This interaction with ACSS2 results in changes in the metabolism of energy substrates and the regulation of acetylation processes .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving acetyl-CoA . Nutrients converge through acetyl-CoA into a common metabolic pathway, the tricarboxylic acid cycle, and oxidative phosphorylation . The inhibition of ACSS2 by this compound can therefore impact these pathways and their downstream effects .
Pharmacokinetics
Similar compounds with a 2’-o-(2-methoxyethyl) modification have been studied . Plasma clearance was dominated by distribution to tissues, broadly, with less than 10% of the administered dose excreted in urine or feces over 24 hours .
Result of Action
The result of this compound’s action is the inhibition of ACSS2 activity, both in vitro and in vivo . This leads to a decrease in the synthesis of acetyl-CoA from intracellular acetate, a step in the process of DNA and histone acetylation . This can have significant molecular and cellular effects, particularly in the context of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, studies in tumors have shown that cancer cells adapt to the growth conditions in the tumor microenvironment by activating or increasing the expression level of ACSS2 under metabolic stress . Therefore, the tumor microenvironment can potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
N-(2-methoxyethyl)urea has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of Acetyl-CoA synthetase 2 (ACSS2), an enzyme that plays a crucial role in material energy metabolism . The nature of these interactions is largely inhibitory, with this compound preventing the normal function of the enzymes it interacts with .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to inhibit cellular [14C]-acetic acid uptake into lipids and histones, which can have significant effects on cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it inhibits the activity of ACSS2, both in vitro and in vivo, which can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in certain metabolic pathways, particularly those involving the ACSS2 enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Methoxyethyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with urea under controlled conditions. The reaction typically occurs in an aqueous medium and may require a catalyst to enhance the reaction rate. Another method involves the nucleophilic addition of 2-methoxyethylamine to potassium isocyanate in water, which is a catalyst-free and environmentally friendly process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of water as a solvent and the avoidance of hazardous reagents make these methods suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where the 2-methoxyethyl group or the urea moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-(2-methoxyethyl)amine derivatives .
Scientific Research Applications
N-(2-Methoxyethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Comparison with Similar Compounds
- N-(2-Methoxyethyl)-p-nitroaniline (MENA)
- N-(2-Acetoxyethyl)-p-nitroaniline (ANA)
Comparison: N-(2-Methoxyethyl)urea is unique in its structure and mechanism of action compared to similar compounds. While MENA and ANA are also used in various applications, this compound’s ability to inhibit ACSS2 sets it apart. Additionally, its synthesis methods are more environmentally friendly, making it a preferable choice in industrial applications .
Properties
IUPAC Name |
2-methoxyethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-8-3-2-6-4(5)7/h2-3H2,1H3,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCDQQHNHQCALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176504 | |
Record name | Urea, (2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22033-10-9 | |
Record name | N-(2-Methoxyethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22033-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, (2-methoxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022033109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, (2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxyethyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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